molecular formula C16H14N4O2 B2835925 (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-phenylcarbamate CAS No. 338756-86-8

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-phenylcarbamate

Cat. No.: B2835925
CAS No.: 338756-86-8
M. Wt: 294.314
InChI Key: BDQSGYIUXWSWHJ-UHFFFAOYSA-N
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Description

“(1-Phenyl-1H-1,2,3-triazol-4-yl)methyl N-phenylcarbamate” is a triazole-based carbamate derivative characterized by a 1,2,3-triazole core substituted with a phenyl group at the 1-position and a methyl N-phenylcarbamate moiety at the 4-position. The carbamate group in this compound may influence solubility, metabolic stability, and target-binding interactions compared to other derivatives with thiazole, sulphamate, or indenone substituents .

Properties

IUPAC Name

(1-phenyltriazol-4-yl)methyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-16(17-13-7-3-1-4-8-13)22-12-14-11-20(19-18-14)15-9-5-2-6-10-15/h1-11H,12H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQSGYIUXWSWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCC2=CN(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-phenylcarbamate typically involves the formation of the triazole ring followed by the introduction of the phenylcarbamate group. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. The phenylcarbamate group can then be introduced through a reaction with phenyl isocyanate under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of oxidized triazole derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-phenylcarbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-phenylcarbamate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways. The phenylcarbamate moiety can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Table 1: Anti-HIV-1 Activity of Selected Triazole-Thiazole Derivatives

Compound RT Inhibition (%) Docking Score Key Interactions
4k 92 -11.126 Tyr181, Trp229, Lys103
4h 90 -11.125 Tyr181, Trp229
4f 64 -9.872 Reduced π-π stacking

Steroid Sulphatase (STS) Inhibitors

Triazole-naphthalene sulphamates, such as 6-(1-phenyl-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulphamates (3I, 3K, 3L ), demonstrate potent STS inhibition:

  • IC50 Values : 15.97–30.14 nM, outperforming early-generation inhibitors like Irosustat (IC50 = 1.14 nM) .
  • Mechanistic Advantage : The triazole core enhances binding free energy compared to natural substrates (e.g., estrone sulfate, E1S), suggesting improved catalytic efficiency .

Table 2: STS Inhibitory Activity of Triazole-Naphthalene Derivatives

Compound IC50 (nM) Binding Free Energy (ΔG, kcal/mol)
3L 15.97 -10.2
3K 17.02 -9.8
3I 30.14 -9.5

Antimicrobial Agents

(E)-2-[(1-Phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-one derivatives exhibit moderate to strong antimicrobial activity:

  • Scope : Tested against E. coli, S. aureus, C. albicans, and A. niger .
  • SAR: The indenone-triazole hybrid structure enhances membrane permeability, though activity varies with substituent electronegativity.

Structural and Functional Group Analysis

  • Triazole Core : Common to all analogs, the 1,2,3-triazole ring enables π-π stacking and hydrogen bonding, critical for target engagement .
  • Carbamate vs. Thiazole/Sulphamate :
    • The N-phenylcarbamate group in the query compound may improve metabolic stability compared to thiazole or sulphamate groups, which are prone to hydrolysis .
    • However, carbamates may exhibit reduced enzymatic inhibition compared to sulphamates due to weaker electrophilic character .
  • Substituent Effects :
    • Hydrophobic groups (e.g., phenyl, naphthalene) enhance binding to hydrophobic pockets in targets like HIV-1 RT or STS .
    • Polar groups (e.g., methoxy) can disrupt activity unless balanced with hydrophobic interactions .

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